3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one
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Overview
Description
3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one is a synthetic organic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a piperazine ring, a benzyl group, and a dihydropyrimidinone core, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of 4-benzylpiperazine through the reaction of piperazine with benzyl chloride under basic conditions.
Condensation Reaction: The piperazine intermediate is then reacted with ethyl acetoacetate in the presence of a base to form the corresponding enamine.
Cyclization: The enamine undergoes cyclization with urea or thiourea to form the dihydropyrimidinone core.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one is studied for its potential as a pharmacological agent. It has shown promise in various bioassays, indicating potential antibacterial, antifungal, and antiviral activities.
Medicine
Medically, this compound is being investigated for its potential therapeutic applications. It has been studied for its effects on the central nervous system, including potential anxiolytic and antidepressant properties .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one involves its interaction with various molecular targets. It is believed to modulate neurotransmitter systems in the brain, particularly the serotonergic and dopaminergic pathways. This modulation can lead to changes in mood and behavior, which underlies its potential anxiolytic and antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
4-benzylpiperazin-1-yl derivatives: These compounds share the piperazine ring and benzyl group but differ in the rest of the structure.
Dihydropyrimidinones: Compounds with similar dihydropyrimidinone cores but different substituents.
Uniqueness
3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple neurotransmitter systems sets it apart from other similar compounds.
Properties
IUPAC Name |
3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c28-22-15-21(20-9-5-2-6-10-20)24-18-27(22)17-23(29)26-13-11-25(12-14-26)16-19-7-3-1-4-8-19/h1-10,15,18H,11-14,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGHEPQBOFJPIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C=NC(=CC3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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